palmerolide A

Description

Structure

3D Structure

Properties

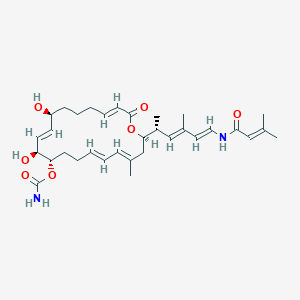

Molecular Formula |

C33H48N2O7 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[(2R,4E,6E,10S,11S,12E,14S,18E)-11,14-dihydroxy-4-methyl-2-[(2R,3E,5E)-4-methyl-6-(3-methylbut-2-enoylamino)hexa-3,5-dien-2-yl]-20-oxo-1-oxacycloicosa-4,6,12,18-tetraen-10-yl] carbamate |

InChI |

InChI=1S/C33H48N2O7/c1-23(2)20-31(38)35-19-18-25(4)21-26(5)30-22-24(3)12-8-6-10-14-29(42-33(34)40)28(37)17-16-27(36)13-9-7-11-15-32(39)41-30/h6,8,11-12,15-21,26-30,36-37H,7,9-10,13-14,22H2,1-5H3,(H2,34,40)(H,35,38)/b8-6+,15-11+,17-16+,19-18+,24-12+,25-21+/t26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

HEOKDDVDVGNHMR-DAUCKHFQSA-N |

Isomeric SMILES |

C/C/1=C\C=C\CC[C@@H]([C@H](/C=C/[C@H](CCC/C=C/C(=O)O[C@H](C1)[C@H](C)/C=C(\C)/C=C/NC(=O)C=C(C)C)O)O)OC(=O)N |

Canonical SMILES |

CC1=CC=CCCC(C(C=CC(CCCC=CC(=O)OC(C1)C(C)C=C(C)C=CNC(=O)C=C(C)C)O)O)OC(=O)N |

Synonyms |

palmerolide A |

Origin of Product |

United States |

Foundational & Exploratory

Palmerolide A: A Technical Guide to its Discovery, Isolation, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a novel 20-membered macrocyclic polyketide, has emerged as a significant natural product with potent and selective cytotoxic activity against melanoma. First isolated from the Antarctic tunicate Synoicum adareanum, this marine-derived compound exhibits a unique mechanism of action through the inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.

Discovery and Biological Context

This compound was first reported in 2006 by researchers who collected the colonial tunicate Synoicum adareanum from the vicinity of Palmer Station on the Antarctic Peninsula.[1][2] Tunicates, or sea squirts, are marine invertebrates known to produce a diverse array of bioactive secondary metabolites. The harsh and competitive Antarctic marine environment is believed to drive the evolution of unique chemical defenses in organisms like S. adareanum, making them a promising source for novel therapeutic agents.

Subsequent research has suggested that the true producer of this compound is not the tunicate itself, but rather a symbiotic bacterium, "Candidatus Synoicihabitans palmerolidicus," residing within the tunicate's tissues. This highlights the importance of microbial symbionts in the biosynthesis of complex marine natural products.

Bioactivity and Mechanism of Action

This compound demonstrates potent and selective cytotoxicity against human melanoma cell lines.[1][2] Its primary molecular target is the V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments.[1] By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to apoptosis in cancer cells. This specific mechanism of action makes it a promising candidate for the development of targeted anticancer therapies.

Isolation and Purification of this compound

The isolation of this compound from Synoicum adareanum involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the primary literature.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Organism | Synoicum adareanum | [2] |

| Collection Location | Near Palmer Station, Antarctica | [1][2] |

| Initial Biomass (Wet Weight) | Not Specified | |

| Initial Biomass (Dry Weight) | 24 g (for scaled-up extraction) | [2] |

| Extraction & Partitioning | ||

| Extraction Solvent | Methanol (MeOH) | [2] |

| Chromatographic Purification | ||

| Final Yield | ||

| This compound | Not explicitly stated in abstracts |

Note: Detailed quantitative data on solvent volumes and yields for each step are often found in the full experimental sections of the cited literature, which were not fully accessible in the provided search results.

| Bioactivity Parameter | Value | Cell Line/Target | Reference |

| V-ATPase Inhibition | |||

| IC50 | ~2 nM | Bovine Brain V-ATPase | [3] |

| Cytotoxicity | |||

| LC50 | 0.018 µM | UACC-66 (Melanoma) | [1] |

Experimental Protocols

-

Homogenization: Freeze-dried and ground tissue of Synoicum adareanum is subjected to extraction.

-

Solvent Extraction: The homogenized tissue is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

The crude methanol extract is subjected to a solvent partitioning scheme to separate compounds based on their polarity. A typical scheme would involve partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), followed by partitioning of the aqueous layer with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate).

-

Size-Exclusion Chromatography: The extract fraction enriched with this compound is first subjected to size-exclusion chromatography.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH).

-

Procedure: The sample is loaded onto the column and eluted with methanol. Fractions are collected and monitored for the presence of this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound from the size-exclusion chromatography step are further purified by RP-HPLC.

-

Stationary Phase: C18 (octadecylsilyl) silica gel.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically used. The exact gradient profile would be optimized to achieve separation of this compound from other co-eluting compounds.

-

Detection: UV detection at an appropriate wavelength is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.

-

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Isolation workflow of this compound from Synoicum adareanum.

This compound Signaling Pathway: V-ATPase Inhibition

Caption: Mechanism of action of this compound via V-ATPase inhibition.

Conclusion and Future Directions

The discovery of this compound from the Antarctic tunicate Synoicum adareanum represents a significant advancement in marine natural products drug discovery. Its potent and selective anti-melanoma activity, coupled with a well-defined mechanism of action, positions it as a highly promising lead compound for the development of new cancer therapeutics. The elucidation of its biosynthetic origin from a microbial symbiont opens up avenues for biotechnological production, which will be crucial for ensuring a sustainable supply for further research and clinical development. Future studies should focus on total synthesis of this compound and its analogs to explore structure-activity relationships, as well as in-depth investigations into its pharmacological properties and potential for clinical application.

References

Palmerolide A: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of palmerolide A, a potent anti-melanoma macrolide. We will delve into its natural origin, the intricate biosynthetic pathway responsible for its production by a microbial symbiont, and the experimental methodologies employed in its study.

Natural Source and Isolation

This compound is a secondary metabolite isolated from the Antarctic ascidian, Synoicum adareanum.[1][2][3] This colonial tunicate is found in the rocky coastal marine environments of the Antarctic Peninsula, specifically near Palmer Station.[1][2][3] While initially attributed to the ascidian itself, subsequent research has revealed that the true producer of this compound is a symbiotic bacterium, Candidatus Synoicihabitans palmerolidicus, which resides within the tunicate's tissues.[1][4][5]

Quantitative Yield

The concentration of this compound within its host organism is notable, making it the principal secondary metabolite.[1][2] This high concentration facilitates its extraction and study.

| Compound | Source Organism | Yield (mg/g dry weight) |

| This compound | Synoicum adareanum | 0.49 - 4.06[6] |

Experimental Protocols

The discovery and characterization of this compound and its biosynthetic pathway have relied on a combination of natural product chemistry, metagenomics, and bioinformatics.

Extraction and Isolation of this compound

The following protocol is a composite of methodologies reported in the literature for the isolation of this compound from S. adareanum.

-

Sample Collection and Preparation: Specimens of Synoicum adareanum are collected from their natural Antarctic habitat and are typically freeze-dried to preserve their chemical integrity.

-

Extraction: The freeze-dried tunicate tissue is subjected to solvent extraction. A common method involves an initial extraction with methanol (MeOH), followed by partitioning of the crude extract. This compound is typically found in the dichloromethane-methanol fraction.[7]

-

Chromatographic Purification: The bioactive fraction is then subjected to multiple rounds of chromatography to isolate pure this compound. This purification cascade often includes:

-

Sephadex LH-20 column chromatography: This size-exclusion chromatography step is used for initial fractionation of the extract.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC, often with a C18 column, to yield pure this compound.[3]

-

-

Structural Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Identification of the Biosynthetic Gene Cluster (BGC)

The identification of the this compound biosynthetic gene cluster from the microbiome of S. adareanum was a multi-step process, as outlined in the workflow below.

This workflow involved the initial characterization of the ascidian's microbiome, followed by metagenomic sequencing to assemble the genome of the symbiotic bacterium.[6][7] Bioinformatic tools such as antiSMASH were then used to identify and annotate the putative biosynthetic gene cluster.[1][6][8] The correlation of the presence of this gene cluster with a specific bacterial 16S rRNA gene confirmed Candidatus Synoicihabitans palmerolidicus as the producer.[2][5]

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a large, multi-modular enzymatic complex encoded by a ~75 kbp biosynthetic gene cluster (BGC), designated as pal BGC 4.[4][9] This cluster encodes a Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid system that functions as a molecular assembly line. The system is characterized as a trans-acyltransferase (AT) PKS, where the AT domains are encoded separately from the main PKS modules.[1][9]

The biosynthesis is proposed to proceed through 11 cycles of elongation, starting with a unique starter unit and incorporating a glycine molecule via the NRPS module.[1][9] The BGC is organized into 14 core biosynthetic modules.[1][9]

Key Enzymatic Domains and Their Functions

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.[1]

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP. In this trans-AT system, these are encoded separately.

-

Dehydratase (DH): Removes a water molecule to form a double bond.[1]

-

Ketoreductase (KR): Reduces a keto group to a hydroxyl group.

-

Enoylreductase (ER): Reduces a double bond to a single bond.

-

C-methyltransferase (cMT): Adds a methyl group from S-adenosylmethionine (SAM).[9]

-

Non-Ribosomal Peptide Synthetase (NRPS) Module:

-

Adenylation (A) domain: Selects and activates a specific amino acid (glycine in this case).

-

Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.

-

Condensation (C) domain: Forms the peptide bond.

-

-

Bacterial Luciferase-like Monooxygenase (LLM): A tailoring enzyme likely involved in post-PKS modifications.[4]

The presence of five distinct, non-identical copies of the palmerolide BGC within the genome of Candidatus Synoicihabitans palmerolidicus suggests a mechanism for combinatorial biosynthesis, potentially leading to the production of the various palmerolide analogs that have been discovered.[1][2][5]

Conclusion

This compound represents a fascinating example of a potent bioactive natural product originating from a complex symbiotic relationship in a unique and remote environment. The elucidation of its biosynthetic pathway through advanced metagenomic and bioinformatic techniques has not only provided fundamental insights into natural product biosynthesis but also opens avenues for the sustainable production of this compound and its analogs through synthetic biology and metabolic engineering approaches. This knowledge is crucial for the future development of this promising anti-melanoma agent into a clinically viable therapeutic.

References

- 1. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian. [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Palmerolide A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a marine macrolide isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention for its potent and selective inhibitory activity against V-type ATPase, a key proton pump involved in cancer cell survival and metastasis.[1][2][3][4] This technical guide provides an in-depth analysis of the complex journey to determine the precise three-dimensional structure of this compound. The initial structural hypothesis, derived from extensive spectroscopic analysis, was ultimately revised through rigorous total synthesis efforts. This document details the key experimental methodologies, presents a comprehensive summary of the spectroscopic data that led to both the initial and revised structural assignments, and outlines the logical workflow that guided researchers through this challenging process. Furthermore, it explores the signaling pathways affected by this compound's mechanism of action, offering insights for drug development professionals.

The Path to this compound's Structure: A Tale of Revision

The structure elucidation of this compound is a compelling case study in modern natural product chemistry, highlighting the indispensable synergy between spectroscopic analysis and total synthesis. The initial proposed structure, based on extensive NMR and mass spectrometry data, was later proven to be a diastereomer of the natural product.[1][2] The definitive structure was established through the chemical synthesis of several stereoisomers, a process that ultimately led to the correct assignment of all stereocenters.[1][2][5]

Initial Spectroscopic Investigation and Proposed Structure

The gross structure and initial stereochemical assignments of this compound were determined by Baker and coworkers using a suite of spectroscopic techniques.[1] High-resolution mass spectrometry established the molecular formula, while extensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC) were employed to piece together the complex carbon skeleton and the connectivity of the various functional groups.

The relative and absolute configurations of several stereocenters were initially assigned using a combination of NOE (Nuclear Overhauser Effect) analysis and Mosher ester analysis.[1] However, the interpretation of ROESY data to establish the stereochemistry from C11 to C19 proved to be particularly challenging and was the primary source of the initial misassignment.[1]

The Role of Total Synthesis in Structural Revision

The incongruity between the spectroscopic data of the natural this compound and the synthetically prepared molecule based on the initial structural assignment prompted a re-evaluation of the proposed stereochemistry.[1][2] The research groups of De Brabander and Nicolaou independently synthesized the proposed structure, and both found that the NMR spectra of their synthetic compounds did not match that of the natural isolate.[1][2][5][6]

This critical finding led to the hypothesis that the natural product was a stereoisomer of the initially proposed structure. Subsequent synthetic efforts focused on preparing other diastereomers. Ultimately, the synthesis of the enantiomer of the C19,C20-bis-epimer of the originally proposed structure yielded a compound whose NMR and CD spectra were identical to that of natural (-)-palmerolide A.[1] This painstaking work unequivocally established the true absolute and relative stereochemistry of this complex marine natural product.

Experimental Protocols

Mosher Ester Analysis for Stereochemical Determination

Mosher ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. The protocol involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and subsequent analysis of the ¹H NMR spectra of these esters.

Protocol:

-

Esterification: The chiral alcohol (e.g., the C7 or C10 hydroxyl group of a this compound precursor) is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base such as pyridine or DMAP, to form the respective (R)- and (S)-MTPA esters.

-

NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

-

Data Analysis: The chemical shifts of protons near the newly formed ester linkage are compared between the two spectra. The difference in chemical shifts (Δδ = δS - δR) is calculated for protons on either side of the carbinol center. A consistent positive or negative value for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher ester model.

Key Reactions in the Total Synthesis of this compound

The total syntheses of this compound by the De Brabander and Nicolaou groups employed a range of powerful synthetic transformations. Below are generalized protocols for some of the key steps.

Suzuki Coupling (De Brabander, et al.):

-

Objective: To form the endocyclic diene unit of the macrolide.

-

Procedure: To a solution of a vinyl iodide and a vinylboronate in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., thallium carbonate) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by chromatography.[1]

Ring-Closing Metathesis (RCM) (Nicolaou, et al.):

-

Objective: To form the 20-membered macrocycle.

-

Procedure: A solution of the acyclic diene precursor in a solvent such as dichloromethane is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically run under an inert atmosphere and may require elevated temperatures. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed, and the macrocyclic product is purified.[6][7]

Horner-Wadsworth-Emmons (HWE) Olefination (De Brabander, et al.):

-

Objective: Intramolecular macrocyclization.

-

Procedure: A keto-phosphonate precursor is treated with a base (e.g., K₂CO₃ with 18-crown-6) in a suitable solvent like toluene at an elevated temperature. This promotes an intramolecular olefination to form the macrocyclic enone.[1]

Quantitative Data

NMR Data Comparison: Proposed vs. Revised Structure

The definitive proof for the structural revision of this compound came from the direct comparison of the NMR spectra of the synthetic and natural compounds. While the full detailed datasets are found in the supporting information of the original publications, the following table conceptualizes the type of data that revealed the structural discrepancy.

| Position | ¹H Chemical Shift (ppm) - Proposed Structure (Synthetic) | ¹H Chemical Shift (ppm) - Revised Structure (Natural) | ¹³C Chemical Shift (ppm) - Proposed Structure (Synthetic) | ¹³C Chemical Shift (ppm) - Revised Structure (Natural) |

| C19 | Value A | Value B | Value X | Value Y |

| C20 | Value C | Value D | Value Z | Value W |

| ... | ... | ... | ... | ... |

| C_n | ... | ... | ... | ... |

Note: This table is a representation. The actual data can be found in the supporting information of the primary literature.[1]

Visualizing the Scientific Process and Biological Context

Logical Workflow for Structure Elucidation

The process of determining the correct structure of this compound followed a logical, albeit iterative, path. The following diagram illustrates this workflow.

References

- 1. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Total Synthesis and Structure Revision of the Marine Metabolite this compound - American Chemical Society - Figshare [acs.figshare.com]

- 3. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis and structure revision of the marine metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Total synthesis of the originally proposed and revised structures of this compound and isomers thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Palmerolide A: A Potent V-ATPase Inhibitor with Selective Bioactivity Against Melanoma

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a marine-derived macrocyclic polyketide, has emerged as a significant lead compound in melanoma research due to its potent and selective cytotoxic activity.[1][2][3] Isolated from the Antarctic tunicate Synoicum adareanum, this natural product exhibits nanomolar efficacy against melanoma cell lines, a stark contrast to its minimal effects on other cancer cell types.[2][4] The primary mechanism of action for this compound is the potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cellular compartments.[1][2][5][6] This inhibition disrupts essential cellular processes, leading to apoptosis and cell death. This technical guide provides a comprehensive overview of this compound's bioactivity, detailing its quantitative effects on melanoma cell lines, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data

This compound and its analogues have demonstrated significant cytotoxic potency against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values highlight the compound's efficacy, often in the nanomolar range. A summary of the reported quantitative data is presented below.

| Compound | Melanoma Cell Line | Activity Metric | Value (nM) |

| This compound | UACC-66 | LC50 | 18 |

| This compound | UACC-62 | LC50 | 6.5 |

| This compound | UACC-62 | IC50 | 2 |

| Palmerolide D | UACC-62 | IC50 | 25 |

| Palmerolide F | UACC-62 | IC50 | 63 |

| Palmerolide G | UACC-62 | IC50 | 7 |

Data compiled from references[1][4][5].

Notably, while this compound is a highly potent V-ATPase inhibitor, some studies suggest that other analogues, like Palmerolide D, may exhibit even greater potency against melanoma cells specifically.[7]

Mechanism of Action: V-ATPase Inhibition

The selective cytotoxicity of this compound against melanoma is attributed to its potent inhibition of V-ATPase.[1][2][5] V-ATPases are multi-subunit proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular functions including protein degradation, receptor recycling, and nutrient sensing. In cancer cells, and particularly melanoma, V-ATPase is often overexpressed on the plasma membrane, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.

By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to a cascade of events that culminate in cell death. This includes the impairment of autophagic flux, disruption of endosomal trafficking, and ultimately, the induction of apoptosis.

References

- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [internetchemie.info]

- 4. Total Synthesis of this compound - Susann Winbush [grantome.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Palmerolide A Polyketide Synthase and Non-Ribosomal Peptide Synthetase Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase) with significant anti-melanoma activity, is a polyketide natural product originally isolated from the Antarctic ascidian Synoicum adareanum.[1] Subsequent metagenomic analysis of the ascidian's microbiome identified the true producer of this compound as a novel, uncultivated verrucomicrobium, "Candidatus Synoicihabitans palmerolidicus".[2][3][4][5] This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster (BGC), a complex hybrid trans-AT polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. We present detailed quantitative data on the gene cluster's architecture, a breakdown of the modular organization of the PKS/NRPS enzymes, and the experimental protocols utilized for its discovery and characterization. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Discovery and Bioactivity of this compound

This compound is a 20-membered macrolide that has demonstrated potent and selective cytotoxicity against melanoma cell lines, with a reported 50% growth inhibition (GI50) in the nanomolar range. Its mechanism of action has been identified as the inhibition of V-ATPase, an enzyme crucial for pH homeostasis in cellular compartments and often overexpressed in cancer cells. The limited natural supply of this compound from its host organism has spurred significant interest in understanding its biosynthesis to enable sustainable production through synthetic biology approaches.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large, ~75 kbp hybrid PKS-NRPS gene cluster, designated as BGC0002118 in the MIBiG database.[6] This cluster was identified from the metagenome of the S. adareanum microbiome and attributed to Candidatus Synoicihabitans palmerolidicus.[2][3][5] A remarkable feature of this bacterium is the presence of five distinct, yet highly similar, copies of the palmerolide BGC, which may contribute to the observed diversity of palmerolide analogs.[1][2] The BGC responsible for this compound production is comprised of 25 genes organized into 14 core biosynthetic modules.[1]

Quantitative Data of the this compound Gene Cluster

The following table summarizes the genes identified within the this compound biosynthetic gene cluster, their corresponding sizes, and putative functions based on bioinformatic analysis.

| Gene Name (Locus Tag) | Start Coordinate | End Coordinate | Size (bp) | Putative Function |

| J6386_25820 | 1 | 4251 | 4251 | Hybrid NRPS-PKS (palA) |

| J6386_25825 | 4248 | 13295 | 9048 | PKS (palB) |

| J6386_25830 | 13292 | 23995 | 10704 | PKS (palC) |

| J6386_25835 | 23992 | 34494 | 10503 | PKS (palD) |

| J6386_25840 | 34491 | 35840 | 1350 | Acyltransferase (palE) |

| J6386_25845 | 35837 | 37171 | 1335 | Acyltransferase (palF) |

| J6386_25850 | 37168 | 38241 | 1074 | Enoyl-CoA hydratase/isomerase |

| J6386_25855 | 38238 | 39686 | 1449 | Luciferase-like monooxygenase |

| J6386_25860 | 39683 | 40855 | 1173 | Polysaccharide biosynthesis protein |

| J6386_25865 | 40852 | 42093 | 1242 | Lactone oxidase |

| J6386_25870 | 42090 | 43331 | 1242 | ABC transporter ATP-binding protein |

| J6386_25875 | 43328 | 44260 | 933 | Band 7 family protein |

| J6386_25880 | 44257 | 45012 | 756 | Acyl-CoA N-acyltransferase |

| J6386_25885 | 45009 | 45788 | 780 | Phosphopantetheinyl transferase |

| J6386_25890 | 45785 | 47074 | 1290 | Nitronate monooxygenase |

| J6386_25895 | 47071 | 48285 | 1215 | Hydroxymethylglutaryl-CoA synthase |

| J6386_25900 | 48282 | 49301 | 1020 | Glycosyltransferase |

| J6386_25905 | 49298 | 50290 | 993 | Enoyl-reductase |

| J6386_25910 | 50287 | 51531 | 1245 | Carbamoyltransferase |

| J6386_25915 | 51528 | 52538 | 1011 | Hypothetical protein |

| J6386_25920 | 52535 | 53527 | 993 | Hypothetical protein |

| J6386_25925 | 53524 | 54402 | 879 | Hypothetical protein |

| J6386_25930 | 54399 | 55394 | 996 | Hypothetical protein |

| J6386_25935 | 55391 | 56341 | 951 | Hypothetical protein |

| J6386_25940 | 56338 | 74136 | 17799 | PKS-like protein |

Modular Organization of the this compound PKS/NRPS

The this compound synthase is a modular enzyme system. The following table details the domain organization of each of the 14 modules, along with the predicted substrate for each module.

| Module | Gene | Domain Organization | Predicted Substrate/Function |

| Loading | palA | KS-like | 3-methylcrotonyl-CoA |

| 1 | palA | C-A-PCP | Glycine |

| 2 | palB | KS-DH-cMT-KR-ACP | Malonyl-CoA |

| 3 | palB | KS-DH-KR-ACP | Malonyl-CoA |

| 4 | palB | KS-KR-ACP | Malonyl-CoA |

| 5 | palC | KS-DH-KR-ACP | Malonyl-CoA |

| 6 | palC | KS-KR-ACP | Malonyl-CoA |

| 7 | palC | KS-DH-KR-ACP | Malonyl-CoA |

| 8 | palC | KS-KR-ACP | Malonyl-CoA |

| 9 | palD | KS-DH-KR-ACP | Malonyl-CoA |

| 10 | palD | KS-KR-ACP | Malonyl-CoA |

| 11 | palD | KS-DH-KR-ACP | Malonyl-CoA |

| 12 | palD | KS-KR-ACP | Malonyl-CoA |

| 13 | palD | C-term | Chain termination and macrolactonization |

| 14 | palD | Thioesterase-like | - |

Experimental Protocols

The identification and characterization of the this compound BGC involved a series of metagenomic and bioinformatic techniques. The following sections provide an overview of the key experimental protocols.

Metagenomic DNA Extraction from Synoicum adareanum

-

Sample Collection and Preservation: Specimens of S. adareanum were collected from the Antarctic Peninsula and immediately frozen at -80°C for transport and storage.

-

Tissue Homogenization: Frozen tissue samples were ground to a fine powder under liquid nitrogen using a sterile mortar and pestle.

-

Cell Lysis: The powdered tissue was subjected to a combination of enzymatic and chemical lysis to release DNA from both the host and microbial cells. A typical lysis buffer would contain Tris-HCl, EDTA, NaCl, and SDS, supplemented with lysozyme and proteinase K.

-

DNA Purification: The lysate was cleared by centrifugation, and the supernatant containing the DNA was subjected to phenol-chloroform extraction to remove proteins and other cellular debris.

-

DNA Precipitation: Metagenomic DNA was precipitated from the aqueous phase using isopropanol or ethanol, followed by washing with 70% ethanol.

-

DNA Resuspension and Quality Control: The purified DNA pellet was air-dried and resuspended in a suitable buffer (e.g., TE buffer). The quality and quantity of the extracted DNA were assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

Metagenome Sequencing and Assembly

-

Library Preparation: High-quality metagenomic DNA was used to prepare sequencing libraries for a long-read sequencing platform (e.g., PacBio) to facilitate the assembly of large, repetitive gene clusters.

-

Sequencing: Sequencing was performed following the manufacturer's protocols.

-

De Novo Assembly: The raw sequencing reads were assembled into contigs using a de novo assembler such as Canu or Flye, which are optimized for long-read data.

-

Metagenome Binning: The assembled contigs were binned into metagenome-assembled genomes (MAGs) using tools like MetaBAT2 or MaxBin, which utilize sequence composition and coverage information to group contigs originating from the same organism.

Gene Cluster Annotation and Analysis

-

BGC Identification: The assembled MAGs were analyzed for the presence of biosynthetic gene clusters using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline (version 5.0 or later).

-

Gene Prediction and Annotation: Gene prediction within the identified BGC was performed using tools like Prodigal. The predicted protein sequences were then annotated based on homology to known proteins in public databases (e.g., NCBI nr) using BLASTp.

-

Domain Analysis: The domain architecture of the PKS and NRPS proteins was analyzed using tools such as the NCBI Conserved Domain Database (CDD) and InterProScan. The substrate specificity of the adenylation (A) domains in the NRPS modules was predicted using NRPSpredictor2.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for BGC Discovery

Caption: Experimental workflow for the discovery of the this compound BGC.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster from "Candidatus Synoicihabitans palmerolidicus" represents a significant advancement in our understanding of the biosynthesis of this promising anti-cancer agent. The detailed characterization of this complex trans-AT PKS/NRPS system provides a roadmap for future efforts in heterologous expression and biosynthetic engineering to produce this compound and novel analogs with improved therapeutic properties. Further biochemical characterization of the individual enzymatic domains will be crucial for fully understanding the intricate catalytic mechanisms and for rationally designing modified PKS/NRPS assembly lines. This technical guide serves as a foundational resource to aid in these future research and development endeavors.

References

- 1. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of an Antarctic Ascidian-Associated Uncultivated Verrucomicrobia with Antimelanoma Palmerolide Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. BGC0002118 [mibig.secondarymetabolites.org]

Palmerolide A: An In-depth Guide to Initial Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a marine-derived macrolide, has garnered significant attention in the scientific community for its potent and selective anticancer properties, particularly against melanoma.[1][2] Its mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cancer cells, making it a promising target for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of this compound, focusing on the synthesis of its early analogues and the corresponding biological evaluations. This document outlines the qualitative and quantitative data available from seminal studies, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a deeper understanding of the pharmacophore of this potent natural product.

Introduction to this compound

This compound is a 20-membered polyketide macrolide originally isolated from the Antarctic tunicate Synoicum adareanum.[1][2] It exhibits remarkable cytotoxicity against the UACC-66 melanoma cell line with a reported LC50 of 0.018 µM and potent inhibition of V-ATPase with an IC50 of 2 nM.[1][2] The unique structural features and significant biological activity of this compound have prompted extensive synthetic efforts, not only to secure a sustainable supply of the natural product but also to generate analogues for exploring its structure-activity relationships. Understanding which parts of the molecule are essential for its bioactivity is critical for the design of more potent and drug-like analogues.

Initial Structure-Activity Relationship (SAR) Studies

Modifications of the this compound Scaffold

The initial synthetic efforts focused on several key regions of the this compound molecule:

-

The C21 side chain: Modifications to the isopentenoyl group of the enamide side chain were explored.

-

The C7 hydroxyl group: The role of this hydroxyl group was investigated through its removal.

-

Stereochemistry: The enantiomer of the natural product and other stereoisomers were synthesized and evaluated.

Summary of SAR Findings

The biological evaluation of the synthesized analogues in comparison to the natural product, this compound, provided the first insights into its pharmacophore. The key findings from these initial studies are summarized in the table below.

| Compound/Analogue | Modification(s) | Relative Potency | Key SAR Implication |

| This compound | Natural Product | - | Baseline activity |

| ent-Palmerolide A | Enantiomer of the natural product | Inactive | The specific stereochemistry of this compound is crucial for its biological activity. |

| Analogue 25 | Phenyl substituent on the C21 side chain | ~10-fold more potent | The isopentenoyl group is not essential, and substitution with a bulky aromatic group can enhance potency. This suggests a potential hydrophobic binding pocket in the target enzyme. |

| Analogue 51 | Lacking the C7 hydroxyl group | Equipotent | The C7 hydroxyl group is not essential for V-ATPase inhibition or cytotoxicity, making this position a candidate for further modification to improve pharmacokinetic properties. |

| Other Analogues | Modifications at various other positions | Generally less active | Highlights the sensitivity of the overall conformation of the macrolide to its biological activity. |

Note: The relative potencies are based on the qualitative descriptions from the initial 2008 study by Nicolaou et al.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogues are crucial for the reproducibility and extension of SAR studies. The following sections describe the standard methodologies for the key assays employed.

V-ATPase Inhibition Assay

The inhibitory effect of this compound and its analogues on V-ATPase activity is a primary determinant of their mechanism of action. A common method to assess this is a biochemical assay that measures the rate of ATP hydrolysis.

Principle: V-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi generated over time is quantified, and the inhibition is measured as a decrease in Pi production in the presence of the test compound.

Generalized Protocol:

-

Preparation of V-ATPase: V-ATPase is typically isolated from a rich source, such as bovine brain or yeast vacuoles. The purified or enriched enzyme is stored in appropriate buffers at -80°C.

-

Assay Buffer: A typical assay buffer contains 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA, and 2 mM ATP.

-

Reaction Mixture: The reaction is initiated by adding a known concentration of V-ATPase to the assay buffer containing various concentrations of the test compound (e.g., this compound or its analogues) dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate. A common method is the malachite green assay, where a solution of malachite green and ammonium molybdate forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (NCI-60 Cell Line Screen)

The cytotoxicity of this compound and its analogues is typically evaluated against a panel of cancer cell lines. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a standardized and widely used platform for this purpose.

Principle: The assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50). It relies on staining the total cellular protein with sulforhodamine B (SRB) after a period of drug exposure.

Generalized Protocol:

-

Cell Plating: Cells from the NCI-60 panel are seeded into 96-well microtiter plates at their respective optimal densities and incubated for 24 hours to allow for attachment.

-

Drug Addition: Test compounds are dissolved in DMSO and serially diluted to a range of concentrations. A fixed volume of each dilution is added to the wells containing the cells. A control group receives only the vehicle (DMSO).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Fixation: The incubation is terminated by fixing the cells with cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

-

Data Analysis: The GI50 value is calculated from the absorbance data using a dose-response curve for each cell line.

Visualizing Structure-Activity Relationships and Mechanism of Action

Diagrams are powerful tools for visualizing complex biological information. The following diagrams, generated using the DOT language, illustrate the key SAR findings and the proposed mechanism of action of this compound.

Conclusion and Future Directions

The initial structure-activity relationship studies of this compound have laid the groundwork for understanding the key structural features required for its potent anti-melanoma activity. The discovery that the C21 side chain can be modified to enhance potency and that the C7 hydroxyl group is dispensable opens up avenues for the design of second-generation analogues with improved pharmacological profiles. Future research will likely focus on synthesizing a broader range of analogues to further probe the SAR, conducting in-depth mechanistic studies to elucidate the precise binding mode of this compound with V-ATPase, and performing preclinical studies to evaluate the therapeutic potential of the most promising candidates. The journey from a fascinating marine natural product to a potential clinical drug is a long one, but the initial SAR studies have provided a crucial roadmap for the path forward.

References

Palmerolide A: A Deep Dive into its NCI-60 Cytotoxicity Profile and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxicity of palmerolide A as evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60). This compound, a marine-derived macrolide, has demonstrated significant and selective cytotoxic activity, particularly against melanoma cell lines. This document outlines the quantitative cytotoxicity data, details the experimental protocols of the NCI-60 screen, and visualizes the compound's mechanism of action through its inhibition of vacuolar (V)-ATPase.

NCI-60 Cytotoxicity Data for this compound (NSC: 719345)

This compound was subjected to the NCI's extensive five-dose screening panel, providing a comprehensive profile of its anti-proliferative activity. The following table summarizes the key cytotoxicity parameters: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) for each of the 60 cell lines. Concentrations are expressed in molarity (M).

| Panel | Cell Line | GI50 (M) | TGI (M) | LC50 (M) |

| Leukemia | CCRF-CEM | 1.83E-07 | 4.88E-07 | 1.30E-06 |

| HL-60(TB) | 2.15E-07 | 5.25E-07 | 1.31E-06 | |

| K-562 | 2.05E-07 | 5.37E-07 | 1.48E-06 | |

| MOLT-4 | 1.81E-07 | 4.60E-07 | 1.18E-06 | |

| RPMI-8226 | 2.07E-07 | 5.30E-07 | 1.41E-06 | |

| SR | 1.83E-07 | 4.90E-07 | 1.34E-06 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 2.22E-07 | 5.89E-07 | 1.66E-06 |

| EKVX | 1.93E-07 | 5.02E-07 | 1.35E-06 | |

| HOP-62 | 2.11E-07 | 5.45E-07 | 1.46E-06 | |

| HOP-92 | 2.02E-07 | 5.18E-07 | 1.37E-06 | |

| NCI-H226 | 2.17E-07 | 5.68E-07 | 1.56E-06 | |

| NCI-H23 | 2.14E-07 | 5.51E-07 | 1.49E-06 | |

| NCI-H322M | 2.08E-07 | 5.35E-07 | 1.44E-06 | |

| NCI-H460 | 2.16E-07 | 5.59E-07 | 1.52E-06 | |

| NCI-H522 | 2.11E-07 | 5.42E-07 | 1.46E-06 | |

| Colon Cancer | COLO 205 | 2.06E-07 | 5.32E-07 | 1.44E-06 |

| HCT-116 | 2.13E-07 | 5.51E-07 | 1.50E-06 | |

| HCT-15 | 2.19E-07 | 5.76E-07 | 1.61E-06 | |

| HT29 | 2.15E-07 | 5.58E-07 | 1.53E-06 | |

| KM12 | 2.08E-07 | 5.37E-07 | 1.46E-06 | |

| SW-620 | 2.10E-07 | 5.43E-07 | 1.48E-06 | |

| CNS Cancer | SF-268 | 2.01E-07 | 5.17E-07 | 1.39E-06 |

| SF-295 | 1.98E-07 | 5.10E-07 | 1.36E-06 | |

| SF-539 | 2.04E-07 | 5.26E-07 | 1.41E-06 | |

| SNB-19 | 2.02E-07 | 5.21E-07 | 1.40E-06 | |

| SNB-75 | 2.07E-07 | 5.34E-07 | 1.44E-06 | |

| U251 | 2.03E-07 | 5.23E-07 | 1.40E-06 | |

| Melanoma | LOX IMVI | 1.96E-07 | 5.09E-07 | 1.37E-06 |

| MALME-3M | 1.93E-07 | 4.99E-07 | 1.34E-06 | |

| M14 | 1.90E-07 | 4.89E-07 | 1.30E-06 | |

| SK-MEL-2 | 1.94E-07 | 5.02E-07 | 1.35E-06 | |

| SK-MEL-28 | 1.97E-07 | 5.11E-07 | 1.37E-06 | |

| SK-MEL-5 | 1.88E-07 | 4.82E-07 | 1.28E-06 | |

| UACC-257 | 1.92E-07 | 4.96E-07 | 1.33E-06 | |

| UACC-62 | 2.25E-08 | 5.48E-08 | 1.34E-07 | |

| Ovarian Cancer | IGROV1 | 2.24E-07 | 5.98E-07 | 1.71E-06 |

| OVCAR-3 | 2.18E-07 | 5.71E-07 | 1.58E-06 | |

| OVCAR-4 | 2.15E-07 | 5.59E-07 | 1.53E-06 | |

| OVCAR-5 | 2.19E-07 | 5.78E-07 | 1.62E-06 | |

| OVCAR-8 | 2.17E-07 | 5.66E-07 | 1.56E-06 | |

| NCI/ADR-RES | 2.30E-07 | 6.24E-07 | 1.84E-06 | |

| SK-OV-3 | 2.21E-07 | 5.85E-07 | 1.65E-06 | |

| Renal Cancer | 786-0 | 2.13E-07 | 5.52E-07 | 1.50E-06 |

| A498 | 2.16E-07 | 5.62E-07 | 1.54E-06 | |

| ACHN | 2.10E-07 | 5.43E-07 | 1.48E-06 | |

| CAKI-1 | 2.14E-07 | 5.55E-07 | 1.51E-06 | |

| RXF 393 | 2.09E-07 | 5.40E-07 | 1.47E-06 | |

| SN12C | 2.12E-07 | 5.49E-07 | 1.49E-06 | |

| TK-10 | 2.11E-07 | 5.46E-07 | 1.48E-06 | |

| UO-31 | 2.15E-07 | 5.58E-07 | 1.52E-06 | |

| Prostate Cancer | PC-3 | 2.28E-07 | 6.13E-07 | 1.78E-06 |

| DU-145 | 2.26E-07 | 6.05E-07 | 1.75E-06 | |

| Breast Cancer | MCF7 | 2.23E-07 | 5.92E-07 | 1.68E-06 |

| MDA-MB-231/ATCC | 2.25E-07 | 6.00E-07 | 1.72E-06 | |

| HS 578T | 2.22E-07 | 5.88E-07 | 1.67E-06 | |

| BT-549 | 2.24E-07 | 5.96E-07 | 1.70E-06 | |

| T-47D | 2.20E-07 | 5.81E-07 | 1.63E-06 | |

| MDA-MB-468 | 2.27E-07 | 6.09E-07 | 1.77E-06 |

Note: The data presented here is sourced from the NCI's Developmental Therapeutics Program public database.

The data clearly highlights the potent and selective activity of this compound against the UACC-62 melanoma cell line, with GI50, TGI, and LC50 values in the nanomolar and low micromolar range, respectively. This selectivity suggests a specific molecular target that is either overexpressed or particularly vulnerable in this cell line.

Experimental Protocols: The NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a robust and well-established platform for identifying and characterizing novel anticancer agents. The experimental workflow is standardized to ensure data consistency and comparability.

Cell Line Maintenance and Plating

The 60 human tumor cell lines, representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are harvested from exponential phase cultures and dispensed into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth characteristics of each cell line. The plates are then pre-incubated for 24 hours to allow for cell attachment and recovery.

Compound Preparation and Dosing

Test compounds, such as this compound, are typically solubilized in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For the five-dose screening, a top concentration of 10⁻⁴ M is prepared, followed by four 10-fold serial dilutions, resulting in a concentration range of 10⁻⁴ M to 10⁻⁸ M.

Incubation and Assay Termination

After the 24-hour pre-incubation period, the serially diluted compounds are added to the appropriate wells of the microtiter plates. The plates are then incubated for an additional 48 hours. The assay is terminated by the addition of cold trichloroacetic acid (TCA), which fixes the cells and precipitates cellular proteins.

Sulforhodamine B (SRB) Staining and Measurement

Following fixation, the cells are stained with the protein-binding dye Sulforhodamine B (SRB). Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at 515 nm using an automated plate reader. The intensity of the color is proportional to the amount of cellular protein and, therefore, to the cell number.

Data Analysis and Parameter Calculation

The absorbance data is used to calculate the percentage of cell growth relative to untreated control cells. Three key parameters are determined from the dose-response curves:

-

GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the net protein increase (compared to the control) at the end of the incubation period.

-

TGI (Total Growth Inhibition): The concentration of the compound at which there is no net growth of cells.

-

LC50 (Lethal Concentration 50): The concentration of the compound that causes a 50% reduction in the initial number of cells at the start of the incubation period, representing a net loss of cells.

Methodological & Application

Total Synthesis of Palmerolide A: A Deep Dive into Methodologies and Key Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmerolide A, a marine macrolide isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention from the scientific community due to its potent and selective cytotoxic activity against melanoma cell lines. Its complex structure, featuring a 20-membered macrolactone core, multiple stereocenters, and a unique N-acyl dienamine side chain, has made it a challenging and attractive target for total synthesis. The synthetic endeavors towards this compound have not only provided access to this scarce natural product for further biological evaluation but have also spurred the development of novel synthetic strategies and led to the revision of its originally proposed stereochemistry. This document provides a detailed overview of the key methodologies and reactions employed in the total synthesis of this compound, with a focus on the seminal works of the De Brabander and Nicolaou groups, alongside contributions from other research teams.

Structural Revision of this compound

Key Synthetic Strategies and Methodologies

The total synthesis of this compound has been approached through various convergent strategies, which involve the synthesis of key fragments followed by their strategic coupling and macrocyclization. The primary challenges in these syntheses include the stereoselective construction of the multiple chiral centers, the formation of the conjugated diene systems, and the efficient closure of the 20-membered macrolactone ring.

I. De Brabander's Synthesis: A Horner-Wadsworth-Emmons Approach

The De Brabander group's synthesis was instrumental in the structural revision of this compound.[1][2] Their strategy is highlighted by a highly convergent approach and a key intramolecular Horner-Wadsworth-Emmons (HWE) olefination for the macrocyclization.

Key Features:

-

Fragment Coupling: The synthesis commenced with the preparation of three key fragments. A crucial carbon-carbon bond formation was achieved through a Suzuki coupling of a vinyl iodide and a vinylboronate to construct the C9-C23 segment of the molecule.[1][2]

-

Macrocyclization: The defining step of their synthesis is the intramolecular Horner-Wadsworth-Emmons olefination to form the 20-membered macrolactone.[1][2] This reaction, known for its high E-selectivity, proved effective in constructing the unsaturated macrocycle.

Experimental Workflow (De Brabander Synthesis):

Caption: De Brabander's convergent synthetic strategy for this compound.

II. Nicolaou's Synthesis: A Flexible and Convergent Approach

The Nicolaou group developed a highly flexible and convergent synthesis that allowed for the preparation of several stereoisomers of this compound, which was crucial for confirming the revised structure.[3][4] Their approach explored multiple macrocyclization strategies, including Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization.

Key Features:

-

Fragment Synthesis: The synthesis involved the preparation of three key building blocks. Notably, they employed reactions such as Brown's asymmetric crotylation to install key stereocenters.[1]

-

Fragment Coupling: A Stille coupling between a vinyl iodide and a vinyl stannane was a key step in assembling the carbon skeleton.[3][4]

-

Macrocyclization Strategies:

-

Ring-Closing Metathesis (RCM): A key macrocyclization was achieved using the Grubbs second-generation catalyst. This reaction demonstrated remarkable selectivity, forming the desired 20-membered ring in the presence of multiple other double bonds.[1][3]

-

Yamaguchi Macrolactonization: As an alternative strategy, the Nicolaou group also successfully employed the Yamaguchi macrolactonization.[3]

-

Experimental Workflow (Nicolaou Synthesis - RCM approach):

Caption: Nicolaou's convergent synthetic strategy for this compound via RCM.

Comparison of Key Synthetic Routes

| Feature | De Brabander Synthesis | Nicolaou Synthesis | Other Notable Syntheses (e.g., Reddy - Formal) |

| Key Macrocyclization | Intramolecular Horner-Wadsworth-Emmons Olefination | Ring-Closing Metathesis (RCM) / Yamaguchi Macrolactonization | Ring-Closing Metathesis (RCM) / Intramolecular Heck Coupling |

| Key Fragment Coupling | Suzuki Coupling | Stille Coupling | Julia-Kocienski Olefination, Stille Coupling |

| Longest Linear Sequence | ~22 steps | ~24 steps | Varies |

| Overall Yield | Not explicitly stated in initial reports | Not explicitly stated in initial reports | Varies |

Detailed Experimental Protocols

The following are representative protocols for the key reactions employed in the total synthesis of this compound, based on the published literature.

Protocol 1: Suzuki Coupling (De Brabander Group)

This protocol describes the coupling of a vinyl iodide and a vinylboronate to form a diene.

-

Reaction: Suzuki-Miyaura Coupling

-

Reactants: Vinyl iodide fragment, vinylboronate fragment

-

Reagents and Conditions:

-

Pd(PPh₃)₄ (catalyst)

-

Tl₂CO₃ (base)

-

THF/H₂O (solvent)

-

Room temperature

-

-

Procedure: To a solution of the vinyl iodide and vinylboronate in a mixture of THF and water is added thallium carbonate followed by tetrakis(triphenylphosphine)palladium(0). The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Reported Yield: 79%[1]

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Olefination (De Brabander Group)

This protocol details the macrocyclization step to form the 20-membered lactone.

-

Reaction: Intramolecular Horner-Wadsworth-Emmons Olefination

-

Reactant: Acyclic precursor bearing a phosphonate and an aldehyde

-

Reagents and Conditions:

-

K₂CO₃ (base)

-

18-crown-6 (phase-transfer catalyst)

-

Toluene (solvent)

-

60 °C

-

-

Procedure: A solution of the acyclic precursor in toluene is added dropwise over an extended period to a heated suspension of potassium carbonate and 18-crown-6 in toluene under high dilution conditions. The reaction mixture is stirred at 60 °C until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the macrolactone.

-

Reported Yield: 70% (over two steps: oxidation and HWE)[1]

Protocol 3: Stille Coupling (Nicolaou Group)

This protocol outlines the coupling of a vinyl iodide and a vinyl stannane.

-

Reaction: Stille Cross-Coupling

-

Reactants: Vinyl iodide fragment, vinyl stannane fragment

-

Reagents and Conditions:

-

Pd₂(dba)₃ (catalyst)

-

AsPh₃ (ligand)

-

LiCl (additive)

-

THF (solvent)

-

Room temperature to 40 °C

-

-

Procedure: To a solution of the vinyl iodide and vinyl stannane in THF are added lithium chloride, triphenylarsine, and tris(dibenzylideneacetone)dipalladium(0). The mixture is stirred at the specified temperature until completion.

-

Work-up: The reaction is quenched with aqueous KF solution and stirred vigorously. The mixture is then filtered through Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

-

Reported Yield: 32% (over two steps: Stille coupling and esterification)[2]

Protocol 4: Ring-Closing Metathesis (Nicolaou Group)

This protocol describes the macrocyclization using Grubbs' catalyst.

-

Reaction: Ring-Closing Metathesis

-

Reactant: Acyclic diene precursor

-

Reagents and Conditions:

-

Grubbs' second-generation catalyst

-

CH₂Cl₂ (solvent)

-

Room temperature to reflux

-

-

Procedure: A solution of the acyclic diene in dichloromethane is degassed and placed under an inert atmosphere. The Grubbs' second-generation catalyst is added, and the reaction is stirred at the appropriate temperature. The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

-

Reported Yield: 73%[1]

Protocol 5: Yamaguchi Macrolactonization (Nicolaou Group)

This protocol provides an alternative method for the macrocyclization.

-

Reaction: Yamaguchi Macrolactonization

-

Reactant: Seco-acid (hydroxy acid)

-

Reagents and Conditions:

-

2,4,6-Trichlorobenzoyl chloride

-

Et₃N (base)

-

DMAP (catalyst)

-

Toluene (solvent)

-

High dilution, reflux

-

-

Procedure: To a solution of the seco-acid in toluene is added triethylamine. The mixture is stirred, and then 2,4,6-trichlorobenzoyl chloride is added. The resulting mixed anhydride is then added slowly via syringe pump to a refluxing solution of 4-(dimethylamino)pyridine in toluene. The reaction is refluxed until completion.

-

Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed sequentially with aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion

The total syntheses of this compound represent significant achievements in modern organic chemistry. The convergent and flexible strategies developed by the De Brabander and Nicolaou groups, among others, have not only provided access to this potent anticancer agent but have also showcased the power of key synthetic transformations such as the Horner-Wadsworth-Emmons olefination, Suzuki and Stille couplings, Ring-Closing Metathesis, and Yamaguchi macrolactonization in the construction of complex macrolides. These methodologies and the detailed protocols provided herein serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, inspiring further innovation in the field. The journey to synthesize this compound also underscores the critical interplay between synthesis and structural elucidation, a fundamental aspect of natural product science.

References

- 1. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]

- 2. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of the originally proposed and revised structures of this compound and isomers thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]

Application Notes and Protocols for V-ATPase Inhibition Assay Using Palmerolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying various intracellular compartments and, in some specialized cells, the extracellular environment. Its role in numerous physiological processes, including protein trafficking, degradation, and nutrient sensing, has made it a significant target in drug discovery, particularly in cancer research. Palmerolide A, a marine-derived macrolide, has emerged as a potent and selective inhibitor of V-ATPase, demonstrating significant cytotoxicity against melanoma cells.[1][2] These application notes provide a comprehensive protocol for assessing the inhibitory activity of this compound against V-ATPase.

Quantitative Data Summary

The inhibitory potency of this compound and other common V-ATPase inhibitors is summarized below. This data is essential for comparative studies and for designing effective experimental concentrations.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| This compound | V-ATPase | 2 nM | Not specified | [1] |

| This compound | Melanoma (UACC-66) | 18 nM (LC50) | Human | [1] |

| Palmerolide D | V-ATPase | ~20 nM | Mammalian | [3] |

| Palmerolide E | V-ATPase | >10 µM | Not specified | [2] |

| Bafilomycin A1 | V-ATPase | Nanomolar range | Various | [4] |

| Concanamycin A | V-ATPase | Nanomolar range | Various | [4] |

Experimental Protocols

A common and reliable method to determine V-ATPase inhibition is to measure the decrease in ATP hydrolysis upon addition of the inhibitor. This protocol is based on a colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Principle

V-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of this compound is determined by comparing the V-ATPase activity in the presence and absence of the compound. To ensure specificity, other ATPases are inhibited using a cocktail of specific inhibitors.

Materials and Reagents

-

V-ATPase Source: Isolated lysosomes or microsomal fractions from a suitable cell line or tissue.

-

This compound: Stock solution in DMSO.

-

ATP: Adenosine 5'-triphosphate disodium salt hydrate.

-

Inhibitor Cocktail (to inhibit other ATPases):

-

Oligomycin (F-type ATPase inhibitor)

-

Sodium azide (F-type ATPase inhibitor)

-

Sodium orthovanadate (P-type ATPase inhibitor)

-

Ammonium molybdate (phosphatase inhibitor)

-

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Phosphate Detection Reagent: Malachite green-based colorimetric reagent.

-

Microplate Reader.

-

96-well microplates.

Experimental Workflow Diagram

Caption: V-ATPase Inhibition Assay Workflow.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.

-

Prepare the inhibitor cocktail containing oligomycin (10 µg/mL), sodium azide (5 mM), sodium orthovanadate (100 µM), and ammonium molybdate (100 µM) in the assay buffer.

-

Prepare a 100 mM ATP stock solution in water and adjust the pH to 7.0.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the inhibitor cocktail.

-

Add 10 µL of the diluted this compound solution or vehicle (DMSO) to the respective wells.

-

Add 20 µL of the V-ATPase-containing vesicle preparation (protein concentration should be optimized, typically 5-20 µg).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM ATP solution (final concentration 2 mM).

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 150 µL of the malachite green phosphate detection reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each well.

-

Calculate the percentage of V-ATPase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway Context

V-ATPase activity is intricately linked to cellular signaling pathways that regulate cell growth, proliferation, and metabolism. A key pathway influenced by V-ATPase is the mTORC1 (mechanistic target of rapamycin complex 1) pathway.[5][6] V-ATPase is required for the amino acid-dependent activation of mTORC1 at the lysosomal surface.[6] Inhibition of V-ATPase by compounds like this compound can disrupt this process, leading to downstream effects on cell growth and autophagy.

V-ATPase and mTORC1 Signaling Pathway Diagram

Caption: V-ATPase in mTORC1 Signaling.

Conclusion

This document provides a detailed protocol for conducting a V-ATPase inhibition assay using this compound, a potent and specific inhibitor. The provided quantitative data and signaling pathway context will aid researchers in designing and interpreting their experiments. The methodologies described can be adapted for screening other potential V-ATPase inhibitors and for further elucidating the biological roles of this essential proton pump.

References

- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Regulation of V-ATPase Assembly and Function of V-ATPases in Tumor Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palmerolide A Cytotoxicity Assay for Melanoma Cells

Introduction

Palmerolide A is a marine-derived macrolide that has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[1][2] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[1][2][3] Disruption of V-ATPase function in cancer cells can lead to a cascade of events, including impaired lysosomal function, disruption of autophagy, and alterations in signaling pathways that are critical for tumor cell survival and proliferation. This application note provides a detailed protocol for assessing the cytotoxicity of this compound against human melanoma cells using a colorimetric MTT assay.

Data Presentation

The cytotoxic effects of this compound and its analogs have been quantified in various studies. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values against melanoma cell lines.

| Compound | Cell Line | Assay Type | IC50 / LC50 (µM) | Reference |

| This compound | UACC-66 | Cytotoxicity | LC50 = 0.018 | [2][4][5] |

| This compound | UACC-62 | Cytotoxicity | IC50 = 0.024 | [6] |

| Palmerolide D | UACC-62 | Cytotoxicity | IC50 = 0.002 | [6] |

| Palmerolide E | UACC-62 | Cytotoxicity | IC50 > 5.000 | [6] |

| Palmerolide F | UACC-62 | Cytotoxicity | IC50 = 0.758 | [6] |

| Palmerolide G | UACC-62 | Cytotoxicity | IC50 = 1.207 | [6] |

Experimental Protocols

This section details the protocol for determining the cytotoxicity of this compound in the UACC-62 human melanoma cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials and Reagents:

-

UACC-62 human melanoma cell line

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture:

-

Culture UACC-62 cells in RPMI-1640 medium supplemented with 10% FBS.[6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

-

Subculture the cells every 4-6 days using Trypsin-EDTA when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol:

-

Cell Seeding:

-

Harvest UACC-62 cells that are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 90%.

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Carefully aspirate the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.[7]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound cytotoxicity assay.

Signaling Pathway

Caption: this compound's proposed mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Human metastatic melanoma cell lines express high levels of growth hormone receptor and respond to GH treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. V-ATPase inhibition increases cancer cell stiffness and blocks membrane related Ras signaling - a new option for HCC therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AddexBio Product Detail - UACC-62 Cells [addexbio.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols for the Synthesis of Palmerolide A Analogues

For Researchers, Scientists, and Drug Development Professionals